molecular formula C28H34ClN7O5 B072870 Z-Gly-Gly-Arg-betana hydrochloride CAS No. 1442-79-1

Z-Gly-Gly-Arg-betana hydrochloride

Cat. No. B072870
CAS RN: 1442-79-1
M. Wt: 584.1 g/mol
InChI Key: BVFJVGPYUPGGDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Zn(II) and Cu(II) complexes, derived from interactions with amino acids like glycine, demonstrates the complex interplay of elements that can relate to the synthesis of Z-Gly-Gly-Arg-betana hydrochloride. These complexes showcase the potential pathways through which Z-Gly-Gly-Arg-betana hydrochloride could be synthesized, emphasizing the role of metal ions in stabilizing the structure of related compounds (Falcón-León et al., 2014).

Molecular Structure Analysis

Zn-alpha2-glycoprotein's structural analysis, reflecting on the molecule's interaction with hydrophobic ligands, provides insight into the molecular structure dynamics that Z-Gly-Gly-Arg-betana hydrochloride might exhibit. The study shows how specific amino acid positions within the molecule influence ligand binding and the structural formation, relevant for understanding the molecular structure of Z-Gly-Gly-Arg-betana hydrochloride (McDermott et al., 2006).

Chemical Reactions and Properties

The interaction of amino acids with metal ions, forming complexes, illustrates the chemical reactivity of components similar to those in Z-Gly-Gly-Arg-betana hydrochloride. These reactions provide a foundation for understanding the chemical properties and reactions that Z-Gly-Gly-Arg-betana hydrochloride may undergo, highlighting the importance of metal coordination in influencing the compound's chemical behavior (Falcón-León et al., 2014).

Physical Properties Analysis

Studies on the physical properties of zinc coordination polymers offer insights into the potential physical characteristics of Z-Gly-Gly-Arg-betana hydrochloride. The luminescent properties and structural integrity of these polymers, under various conditions, can shed light on the stability, luminescence, and physical behavior of Z-Gly-Gly-Arg-betana hydrochloride, suggesting how it might respond to environmental variables (Wang et al., 2005).

Chemical Properties Analysis

The study of Zn complexes with hexaazamacrocyclic ligands reveals the intricate balance between metal ions and ligands, which is crucial for understanding the chemical properties of Z-Gly-Gly-Arg-betana hydrochloride. These complexes demonstrate the role of ligands in modulating the chemical reactivity and stability of the central metal ion, offering parallels to the chemical behavior of Z-Gly-Gly-Arg-betana hydrochloride (Costas et al., 2004).

Scientific Research Applications

Enzyme Specificity and Kinetics

Z-Gly-Gly-Arg-β-naphthylamide hydrochloride serves as a specific substrate for examining the specificity and kinetics of peptidases, including cathepsin C (dipeptidyl aminopeptidase I) and dipeptidyl peptidase III. Studies have utilized this compound to investigate the enzymatic activities, revealing insights into the broader specificity of certain enzymes beyond previously known substrates.

  • Cathepsin C Specificity : Research highlighted that cathepsin C, derived from rat liver or bovine spleen, exhibits a broader specificity than previously understood, effectively hydrolyzing basic dipeptide amides and β-naphthylamides, including Gly-Arg-β-naphthylamide. This study provided valuable data on the relative rates of hydrolysis for various dipeptides, showcasing the enzyme's preference for substrates containing a penultimate arginyl residue (McDonald et al., 1969).

  • Dipeptidyl Peptidase III Characterization : Another research effort focused on dipeptidyl peptidase III from human placenta, which exhibited a specific activity towards Arg-Arg-beta-naphthylamide, a substrate closely related to Z-Gly-Gly-Arg-β-naphthylamide hydrochloride. This study's findings contribute to understanding the enzyme's zinc metallo-exopeptidase nature and its catalytic mechanism (Fukasawa et al., 1998).

properties

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O5.ClH/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19;/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31);1H/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFJVGPYUPGGDO-BQAIUKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Gly-Arg-betana hydrochloride

CAS RN

1442-79-1
Record name Z-Gly-Gly-Arg β-naphthylamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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